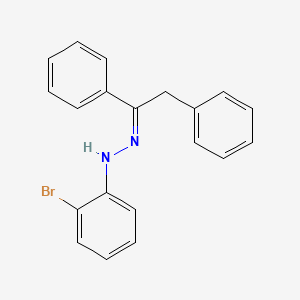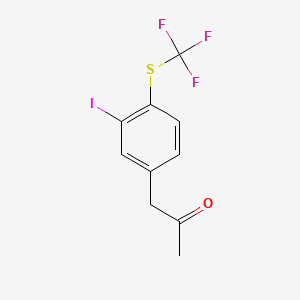
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IOS and a molar mass of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the iodine and trifluoromethylthio groups onto a phenyl ring, followed by the addition of the propan-2-one moiety. The specific reaction conditions and reagents used can vary, but common methods include:
Halogenation: Introduction of the iodine atom using iodine or iodine monochloride.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents.
Ketone Formation: Addition of the propan-2-one moiety using acetone or other ketone precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propan-2-one moiety to a carboxylic acid or other oxidized products.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The presence of the iodine and trifluoromethylthio groups can influence its reactivity and binding affinity to various biomolecules. The compound may exert its effects through:
Electrophilic Interactions: The iodine atom can act as an electrophile, facilitating reactions with nucleophiles.
Hydrophobic Interactions: The trifluoromethylthio group can enhance hydrophobic interactions with biological targets.
Comparison with Similar Compounds
1-(3-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(3-Iodo-4-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.
1-(3-Iodo-4-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H8F3IOS |
|---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IOS/c1-6(15)4-7-2-3-9(8(14)5-7)16-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
LOULVRDFTBVKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


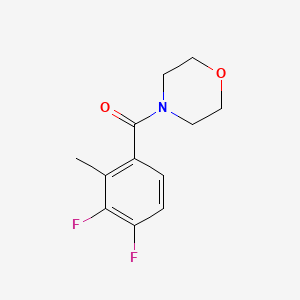
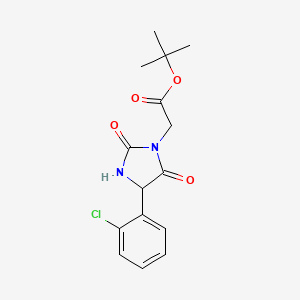
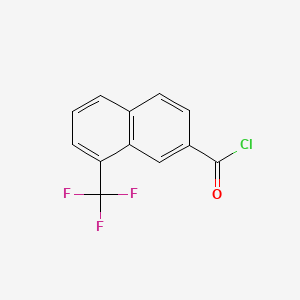
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)

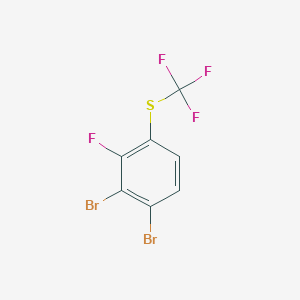
![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
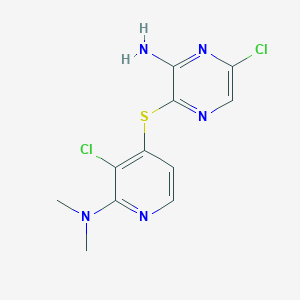
![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)
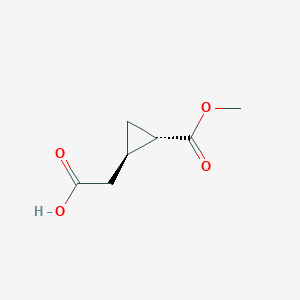
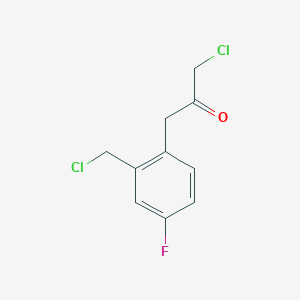
![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)
